Borane, ethyl-
Description
Properties
CAS No. |
25070-50-2 |
|---|---|
Molecular Formula |
C2H5B |
Molecular Weight |
39.87 g/mol |
InChI |
InChI=1S/C2H5B/c1-2-3/h2H2,1H3 |
InChI Key |
VABNKPWLESVOJG-UHFFFAOYSA-N |
Canonical SMILES |
[B]CC |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Synthesis
The Grignard reagent approach represents one of the earliest methods for alkylborane synthesis. In this protocol, ethylmagnesium bromide (C₂H₅MgBr) reacts with boron trifluoride (BF₃) to yield ethylborane. As detailed in a Chinese patent, the reaction proceeds via a two-step mechanism:
Formation of Triethylborane :
$$
3 \text{C}2\text{H}5\text{MgBr} + \text{BF}3 \rightarrow \text{B(C}2\text{H}5\text{)}3 + 3 \text{MgBrF}
$$
The reaction occurs in ether solvents (e.g., diethyl ether, isopropyl ether) under nitrogen atmosphere at 28–38°C. Optimal yields (85–92%) are achieved when boron trifluoride is introduced gradually to avoid side reactions.Reduction to Ethylborane :
Triethylborane is subsequently treated with methanol to produce methoxy diethyl borane, which can be further reduced to ethylborane under controlled conditions. This step requires stabilization with organic amines (e.g., triethylamine) to prevent decomposition.
Key Advantages :
- Scalable to multi-mole quantities.
- Utilizes inexpensive starting materials (Mg, BF₃, ethyl bromide).
Limitations :
- Requires strict anhydrous conditions.
- Generates stoichiometric amounts of MgBrF, complicating waste management.
Boron Trichloride-Tetraethyllead Reaction
A patented method by describes the synthesis of triethylborane via the reaction of boron trichloride (BCl₃) with tetraethyllead (Pb(C₂H₅)₄):
$$
3 \text{Pb(C}2\text{H}5\text{)}4 + 4 \text{BCl}3 \rightarrow 4 \text{B(C}2\text{H}5\text{)}3 + 3 \text{PbCl}4
$$
Procedure :
- BCl₃ is added dropwise to vigorously stirred tetraethyllead under nitrogen.
- The exothermic reaction (25–50°C) produces triethylborane, which is distilled and collected in a cold trap.
- Yields exceed 95% when molar ratios are maintained at 1:1.33 (Pb(C₂H₅)₄:BCl₃).
Mechanistic Insight :
The reaction proceeds through a nucleophilic displacement mechanism, where ethyl groups from tetraethyllead attack electrophilic boron in BCl₃. The high efficiency stems from the weak Pb-C bonds in tetraethyllead, facilitating transmetalation.
Industrial Relevance :
- Avoids pyrophoric intermediates (e.g., diborane).
- Compatible with continuous-flow reactors for large-scale production.
Hydroboration of Ethylene
Early methods relied on the hydroboration of ethylene (C₂H₄) with diborane (B₂H₆):
$$
\text{B}2\text{H}6 + 6 \text{C}2\text{H}4 \rightarrow 2 \text{B(C}2\text{H}5\text{)}_3
$$
Conditions :
- High-pressure reactors (750–3,000 psi).
- Elevated temperatures (100–200°C).
- Catalyzed by activated aluminum or AlCl₃.
Yield and Purity :
- Prolonged reaction times (4–7 days) yield 70–80% triethylborane.
- Requires subsequent distillation to isolate ethylborane from by-products (e.g., higher alkylboranes).
Drawbacks :
- Safety risks associated with handling diborane (toxic, explosive).
- Energy-intensive due to extreme conditions.
Direct Synthesis from Diborane and Ethylene
A modified approach involves the direct reaction of diborane with ethylene in a 1:3 molar ratio:
$$
\text{B}2\text{H}6 + 3 \text{C}2\text{H}4 \rightarrow 2 \text{B(C}2\text{H}5\text{)}_3
$$
Optimized Protocol :
Catalytic Enhancements :
- Addition of Lewis acids (e.g., BF₃·OEt₂) improves reaction rate by polarizing B-H bonds.
- Solvent-free systems reduce purification steps.
Comparative Analysis of Preparation Methods
Key Observations :
- The BCl₃-PbEt₄ method offers the highest yield but faces regulatory hurdles due to lead usage.
- Grignard-based synthesis balances scalability and cost, albeit with solvent recovery challenges.
Purification and Stabilization Techniques
Ethylborane’s pyrophoric nature necessitates stabilization before storage or use. Common strategies include:
- Amine Stabilization : Adduct formation with triethylamine or dimethylamine quenches reactivity. For example, chloro(dimethylamino)ethylborane is isolated as a stable solid.
- Low-Temperature Storage : Solutions in ethers (e.g., THF, ethyl acetate) remain stable at -20°C for months.
- Distillation : Fractional distillation under reduced pressure (10–20 mmHg) removes volatile impurities.
Emerging Green Synthesis Approaches
Recent advances emphasize solvent sustainability and atom economy. Ramachandran et al. demonstrated sodium monohydroxyborohydride (SMHB) as a reductant in ethyl acetate, avoiding traditional tetrahydrofuran (THF):
$$
\text{NaBH}3\text{OH} + \text{C}2\text{H}5\text{NH}2 \rightarrow \text{C}2\text{H}5\text{BH}2 + \text{NaOH} + \text{H}2
$$
Benefits :
- Ethyl acetate’s low toxicity and high recyclability.
- 99% atom economy compared to 70–80% in Grignard methods.
Chemical Reactions Analysis
Hydroboration Reactions
Ethylborane participates in hydroboration, a reaction where boron and hydrogen add across unsaturated bonds. The process follows anti-Markovnikov selectivity and syn addition stereochemistry . For example, in alkene hydroboration, Et₃B forms trialkylboranes, which are oxidized to alcohols or ketones .
Mechanistic Highlights :
-
Step 1 : Concerted syn addition of B–H across the alkene, forming an alkylborane intermediate .
-
Step 2 : Oxidation with H₂O₂/NaOH replaces boron with hydroxyl groups, yielding alcohols .
Ethylborane’s reactivity is enhanced in cyclic systems like 9-BBN, which improves regioselectivity in hydroboration .
Radical Initiation
Triethylborane is widely used to initiate radical reactions due to its ability to generate ethyl radicals under mild conditions . Key applications include:
-
Radical Hydrostannation : Et₃B promotes the addition of tributyltin radicals to alkynes, enabling stereoselective synthesis of alkenylstannanes .
-
Polymerization : Serves as a co-catalyst in controlled radical polymerization processes.
Reduction Reactions
Ethylborane derivatives like L-selectride (Li[Et₃BH]) are potent reducing agents for ketones and aldehydes, achieving high stereoselectivity in asymmetric reductions . For example:
Transmetalation and Cross-Coupling
Triethylborane facilitates transmetalation in palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation :
Synthetic Methods
Ethylborane is synthesized via:
Scientific Research Applications
Borane, ethyl- (ethylborane), featuring the chemical formula , is an organoborane compound with applications in organic synthesis and polymer chemistry. While the search results do not explicitly detail "Borane, ethyl-" applications, they do provide information on borane compounds and their uses, which can be extrapolated to understand the potential applications of ethylborane.
As a Reagent in Organic Synthesis
- Reduction of Carboxylic Acids: Borane can reduce carboxylic acids, leaving esters untouched, which makes it useful in selective reductions . For instance, myristic acid can be reduced to myristyl alcohol using borane reagents .
- Hydroboration: Borane adducts like and catalyze the hydroboration of alkynes and alkenes, producing alkenyl- and alkyl pinacol boronic esters with good yields and control over regio- and diastereoselectivity .
Polymer Chemistry
- Borane Cluster-Containing Polymers (BCCPs): Borane clusters can be introduced into polymeric frameworks to improve chemical and thermal stability. These BCCPs exhibit specific properties like photoluminescence, chemical sensing, heat resistance, and potential use in boron neutron capture therapy .
Catalysis
Borane-amines synthesis
- Green Synthesis: Borane-amines can be generated by hydroboration of sodium borohydride with carbonyl activators such as carbon dioxide or water/ethyl acetate systems .
Aryl Transfer Reaction
- Synthesis of α-aryl compounds: Borane promotes aryl transfer reactions for the synthesis of α-aryl compounds .
Selective Reduction of Myristic Acid
In one study, myristic acid was reduced to myristyl alcohol in 84% yield using a borane reagent, while ethyl myristate remained unaffected . This demonstrates the selectivity of borane reagents in reducing carboxylic acids in the presence of esters .
Hydroboration of Alkynes and Alkenes
Commercially available borane adducts were used to catalyze the hydroboration of phenylacetylene and 4-tert-butylstyrene with HBpin, yielding the linear alkenyl boronic ester in good yield, regio- and diastereoselectivity .
Data Table
Mechanism of Action
The mechanism of action of triethylborane involves its ability to act as a Lewis acid, accepting electrons from other molecules. In hydroboration reactions, it adds to alkenes in an anti-Markovnikov manner, where the boron atom attaches to the less substituted carbon of the double bond . This results in the formation of organoborane compounds, which can be further oxidized to alcohols .
Comparison with Similar Compounds
Borane Dimethyl Sulfide (BMS)
- Structure : BH₃ complexed with dimethyl sulfide (S(CH₃)₂).
- Stability : Highly stable, with a shelf life exceeding that of BH₃:THF. Soluble in aprotic solvents like ethyl ether and toluene .
- Reactivity : Less reactive than BH₃:THF but selectively reduces carboxylic acids without affecting esters or nitriles.
- Applications : Preferred for controlled reductions in multistep syntheses .
Comparison with Ethyl Borane :
Borane-Tetrahydrofuran (BH₃:THF)
Comparison with Ethyl Borane :
Tri-n-Butyl Borane Oxide (TBBO)
- Structure : (n-C₄H₉)₃B-O.
- Reactivity : Acts as a radical initiator in polymerizations.
- Applications: Initiates radical polymerizations of cyanoacrylates .
Comparison with Ethyl Borane :
Pyridine-Borane Complex
- Structure : BH₃ complexed with pyridine.
- Reactivity : Mild reducing agent for nitro groups and carbonyls.
- Applications: Used in heterocyclic reductions, e.g., quinoline to tetrahydroquinoline .
Comparison with Ethyl Borane :
- Pyridine-borane is less reactive toward electrophilic substrates but more selective in aromatic reductions.
- Ethyl borane’s stronger Lewis acidity enables participation in ring-opening reactions of epoxides .
Physicochemical Properties and Reactivity
Table 1: Physical Properties
| Compound | Boiling Point (°C) | Solubility | Stability |
|---|---|---|---|
| Ethyl Borane (BEt₃) | ~95 (decomposes) | Hexane, THF | Air-sensitive |
| BMS | 65–70 | Ethyl ether, toluene | Room-temperature stable |
| BH₃:THF | 66 (THF) | THF, diethyl ether | Refrigeration required |
Table 2: Reactivity in Hydroboration
| Compound | Reaction Rate (Alkenes) | Stereoselectivity | Functional Group Tolerance |
|---|---|---|---|
| Ethyl Borane | Moderate | Anti-Markovnikov | Low (sensitive to protons) |
| BH₃:THF | High | Anti-Markovnikov | Moderate |
| BMS | Low | Anti-Markovnikov | High (esters, nitriles) |
Ethyl Borane :
Contrast with Other Boranes :
- BMS and BH₃:THF dominate hydroboration, while ethyl borane excels in niche radical and transmetalation reactions.
- Pyridine-borane is preferred for aromatic reductions, avoiding over-reduction .
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing ethyl borane?
Ethyl borane synthesis typically involves hydroboration reactions or alkylation of borane precursors. Key steps include:
- Synthesis : Use controlled reactions between diborane (B₂H₆) and ethylene under inert conditions to minimize decomposition .
- Characterization : Employ NMR spectroscopy (¹¹B and ¹H) to confirm boron hybridization and ethyl group bonding. X-ray crystallography is critical for structural validation, though its instability may require low-temperature crystallization .
- Purity Assessment : Gas chromatography-mass spectrometry (GC-MS) or FTIR can detect impurities like unreacted diborane or decomposition byproducts (e.g., triethylborane) .
Q. What safety protocols are essential when handling ethyl borane in laboratory settings?
Ethyl borane’s pyrophoric nature necessitates:
- Controlled Environments : Use glove boxes or Schlenk lines with argon/nitrogen atmospheres to prevent spontaneous ignition .
- Storage : Store in sealed, flame-resistant containers at sub-ambient temperatures (-20°C) to slow decomposition .
- Emergency Measures : Maintain Class D fire extinguishers (e.g., copper powder) and avoid water-based extinguishers, which exacerbate boron hydride fires .
Q. What spectroscopic and physicochemical data are critical for reporting ethyl borane in publications?
Researchers should include:
- NMR Data : ¹¹B NMR shifts (δ ~0–10 ppm for trialkylboranes) and ¹H/¹³C shifts for ethyl groups .
- Thermodynamic Properties : Melting/boiling points, vapor pressure, and decomposition kinetics under varying temperatures .
- Reactivity Profiles : Reaction yields with common substrates (e.g., alkenes, carbonyls) to benchmark its utility in organic synthesis .
Advanced Research Questions
Q. How can computational methods resolve ambiguities in ethyl borane’s reaction mechanisms?
- Density Functional Theory (DFT) : Model transition states in hydroboration reactions to predict regioselectivity (e.g., anti-Markovnikov addition) .
- Isotopic Labeling : Use deuterated ethyl borane (C₂D₅BH₂) to track hydrogen transfer pathways in catalytic cycles .
- Kinetic Isotope Effects (KIE) : Compare experimental and computed KIEs to validate proposed mechanisms .
Q. How should researchers address contradictions in reported thermodynamic properties of ethyl borane?
- Reproducibility Checks : Replicate measurements under standardized conditions (e.g., pressure, solvent) to identify methodological variability .
- Error Analysis : Quantify uncertainties in calorimetry data (e.g., heat of formation) using error propagation models .
- Comparative Studies : Cross-reference data with analogous boranes (e.g., methyl borane) to identify outliers .
Q. What experimental designs mitigate ethyl borane’s instability during kinetic studies?
- In Situ Techniques : Use stopped-flow NMR or FTIR to monitor reactions in real time, minimizing exposure to air/moisture .
- Low-Temperature Setups : Conduct experiments at -78°C (dry ice/acetone baths) to slow decomposition .
- Additive Stabilizers : Introduce Lewis bases (e.g., THF) to form adducts, though this may alter reactivity .
Methodological Best Practices
Q. Literature Search Strategies
Q. Collaborative Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
